Anti-Mycobacterial Potency: 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxamide vs. Hexahydrocycloocta[b]thiophene-3-carboxamide
In a direct comparison of antimycobacterial lead compounds, a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivative demonstrated superior in vitro potency against Mycobacterium tuberculosis (MTB) compared to a hexahydrocycloocta[b]thiophene-3-carboxamide analog. The thieno[2,3-c]pyridine derivative achieved an MIC of 9.28 μM, while the hexahydrocycloocta[b]thiophene analog exhibited an MIC of 20.9 μM [1].
| Evidence Dimension | In vitro anti-mycobacterial activity |
|---|---|
| Target Compound Data | MIC = 9.28 μM |
| Comparator Or Baseline | Hexahydrocycloocta[b]thiophene-3-carboxamide analog: MIC = 20.9 μM |
| Quantified Difference | The thieno[2,3-c]pyridine derivative is 2.25-fold more potent. |
| Conditions | Mycobacterium tuberculosis H37Rv strain, in vitro culture. |
Why This Matters
This 2.25-fold improvement in MIC reduces the compound amount needed for in vitro studies and provides a more potent starting point for lead optimization in anti-tubercular drug discovery, directly impacting assay cost and efficiency.
- [1] Nallangi, R., Samala, G., Sridevi, J. P., Yogeeswari, P., & Sriram, D. (2014). Development of antimycobacterial tetrahydrothieno[2,3-c]pyridine-3-carboxamides and hexahydrocycloocta[b]thiophene-3-carboxamides: Molecular modification from known antimycobacterial lead. European Journal of Medicinal Chemistry, 76, 110-117. View Source
